Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials might include substituted anilines, aldehydes, and ketones. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.
Medicine
In medicine, such compounds are often investigated for their potential as drug candidates. They may exhibit activity against various diseases, including infections and cancers.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 4-Hydroxyquinoline
- 2-Methylquinoline
- 7-Methoxyquinoline
Uniqueness
What sets Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of bromine, ethoxy, hydroxy, and methoxy groups, along with the quinoline core, makes it a compound of interest for further study.
Biological Activity
Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity through various studies, highlighting its antimicrobial properties, cytotoxicity, and mechanisms of action.
Molecular Formula: C24H30BrNO5
Molar Mass: 492.4027 g/mol
CAS Number: 313244-42-7
Structure: The compound features a hexahydroquinoline core with multiple functional groups that may influence its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated the compound's significant antimicrobial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested bacteria, indicating strong antibacterial activity .
- Biofilm Inhibition: It was also effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Cytotoxicity and Hemolytic Activity
In vitro tests revealed that the compound has low cytotoxicity:
- IC50 Values: The IC50 values for cytotoxic effects were greater than 60 μM, suggesting a favorable safety profile .
- Hemolytic Activity: The hemolytic activity ranged from 3.23% to 15.22%, which is significantly lower than Triton X-100, indicating low toxicity to red blood cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 12.27–31.64 μM and 0.52–2.67 μM respectively . This suggests potential applications in treating bacterial infections by disrupting essential bacterial processes.
- Synergistic Effects: The compound has shown synergistic effects when combined with other antibiotics such as Ciprofloxacin and Ketoconazole, which reduces their MICs and enhances overall efficacy against resistant strains .
Study on Antibacterial Properties
A comprehensive study evaluated the antibacterial activity of several derivatives similar to the target compound. Among these derivatives, one (designated as 7b) demonstrated the highest antibacterial potency with significant biofilm inhibition capabilities .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with target enzymes like acetylcholinesterase (AChE). These studies help elucidate the binding affinities and interactions at the molecular level, providing insights into its potential therapeutic roles in neurodegenerative diseases .
Comparison of Biological Activities
Activity Type | Propan-2-yl Compound | Standard Antibiotics |
---|---|---|
MIC (μg/mL) | 0.22 - 0.25 | Varies by antibiotic |
Biofilm Inhibition | Significant | Moderate |
Cytotoxicity (IC50) | >60 μM | <20 μM (varies) |
Hemolytic Activity | 3.23% - 15.22% | Higher in many cases |
Properties
Molecular Formula |
C29H32BrNO6 |
---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H32BrNO6/c1-6-36-24-14-19(11-21(30)28(24)33)26-25(29(34)37-15(2)3)16(4)31-22-12-18(13-23(32)27(22)26)17-7-9-20(35-5)10-8-17/h7-11,14-15,18,26,31,33H,6,12-13H2,1-5H3 |
InChI Key |
BOSCIYXSYUMTRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OC(C)C)C)Br)O |
Origin of Product |
United States |
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